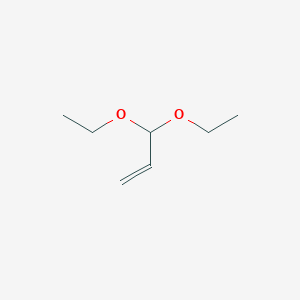
Acrolein diethyl acetal
Cat. No. B145652
Key on ui cas rn:
3054-95-3
M. Wt: 130.18 g/mol
InChI Key: MCIPQLOKVXSHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05606079
Procedure details


U.S. Pat. Nos. 3,929,915, 3,963,754 and JP-A-Sho 61-39613 report a three-step process for preparing 1,4-butanediol which comprises reaction of acrolein with 2-methyl-1,3-propanediol under conventional conditions to produce acrolein acetal (2-vinyl-5-methyl-1,3-dioxane) (Reaction 1), hydroformylation of the acrolein acetal under conventional conditions to produce the corresponding aldehydes (Reaction 2), and hydrolysis and hydrogenation of the aldehyde of 2-vinyl-5-methyl-1,3-dioxane under conventional conditions to obtain a mixture of 1,4-butanediol and 2-methyl-1,3-propanediol (Reaction 3). ##STR4##

Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
C(O)[CH2:2][CH2:3][CH2:4][OH:5].[CH:7]([CH:9]=C)=[O:8].[CH3:11][CH:12](CO)CO>>[CH3:9][CH2:7][O:8][CH:4]([O:5][CH2:11][CH3:12])[CH:3]=[CH2:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCO)O
|
Step Two
|
Name
|
acrolein
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCOC(C=C)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
